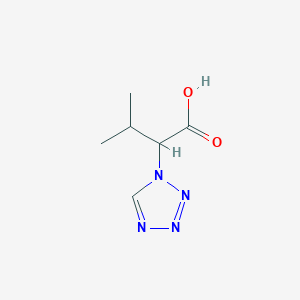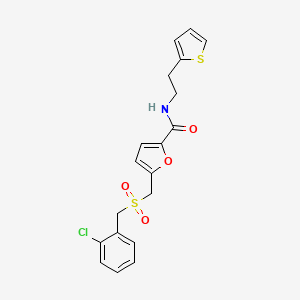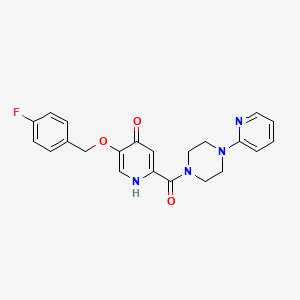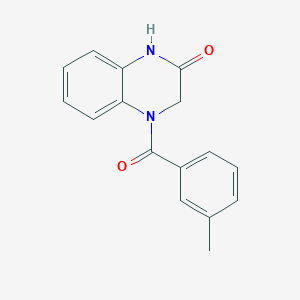![molecular formula C19H14ClN5O B2515272 6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2380095-35-0](/img/structure/B2515272.png)
6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, an azetidine ring, and a pyridazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinone intermediate, which is then reacted with an azetidine derivative
Preparation of Pyridazinone Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.
Formation of Azetidine Derivative: The azetidine ring is introduced by reacting the pyridazinone intermediate with an appropriate azetidine derivative under basic conditions.
Introduction of Pyridine-3-carbonitrile Group: The final step involves the reaction of the azetidine-pyridazinone intermediate with a pyridine-3-carbonitrile derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-{3-[3-(4-Bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile: Similar structure with a bromine substituent instead of chlorine.
6-{3-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile lies in its specific substituents and the resulting biological activity. The presence of the 4-chlorophenyl group may enhance its binding affinity to certain targets, making it more effective in specific applications compared to its analogs.
Propiedades
IUPAC Name |
6-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-15-4-2-14(3-5-15)17-6-8-19(26)25(23-17)16-11-24(12-16)18-7-1-13(9-21)10-22-18/h1-8,10,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSZTQRDDDEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)



![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)

![1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2515201.png)


![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide](/img/structure/B2515209.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)
![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2515212.png)
